molecular formula C23H33ClN2O3 B12760390 Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride CAS No. 103840-23-9

Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride

Cat. No.: B12760390
CAS No.: 103840-23-9
M. Wt: 421.0 g/mol
InChI Key: DJGWQBWTROXHTL-UHFFFAOYSA-N
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Description

Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

103840-23-9

Molecular Formula

C23H33ClN2O3

Molecular Weight

421.0 g/mol

IUPAC Name

4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C23H32N2O3.ClH/c1-17(2)19-16-21(26)18(3)15-23(19)28-14-13-24-9-11-25(12-10-24)20-7-5-6-8-22(20)27-4;/h5-8,15-17,26H,9-14H2,1-4H3;1H

InChI Key

DJGWQBWTROXHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC=C3OC.Cl

Origin of Product

United States

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